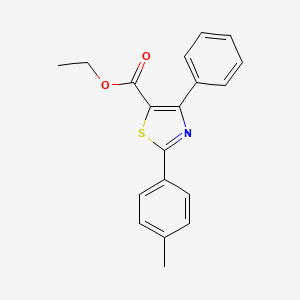

Ethyl 2-(4-tolyl)-4-phenylthiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(4-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S/c1-3-22-19(21)17-16(14-7-5-4-6-8-14)20-18(23-17)15-11-9-13(2)10-12-15/h4-12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAXNWYTSSHOTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-tolyl)-4-phenylthiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-tolylthiourea with ethyl 2-bromo-2-phenylacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-tolyl)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Ethyl 2-(4-tolyl)-4-phenylthiazole-5-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound’s structural features make it a candidate for studying interactions with biological targets, such as enzymes or receptors.

Medicine: Research into its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities, is ongoing.

Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-tolyl)-4-phenylthiazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and aromatic substituents can facilitate binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of thiazole derivatives are heavily influenced by substituents at positions 2, 4, and 5. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Ethyl 2-(4-Tolyl)-4-phenylthiazole-5-carboxylate and Analogues

Substituent Effects on Bioactivity

- In contrast, compounds with electron-withdrawing groups (EWGs), such as trifluoromethyl (CF₃) or chloro (Cl), exhibit increased electrophilicity, which may improve binding to nucleophilic sites in enzymes or DNA .

- Amide vs. Ester Functionality: The isonicotinamido substituent in introduces hydrogen-bonding capability, which is absent in the target compound’s ester group. This difference could influence solubility and target affinity, particularly in enzymes like histone deacetylases (HDACs) .

Biological Activity

Ethyl 2-(4-tolyl)-4-phenylthiazole-5-carboxylate is a compound belonging to the thiazole family, recognized for its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring with a 4-tolyl group and a phenyl group attached to it. The molecular formula is C₁₈H₁₅N₁O₂S, with a molecular weight of approximately 323.42 g/mol. Its structure contributes to its unique chemical reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : The compound has shown moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. Its mechanism may involve the inhibition of bacterial enzymes, disrupting their growth processes.

- Anticancer Properties : this compound has been studied for its potential anticancer effects. It may induce apoptosis in cancer cells through various pathways, including the modulation of key cellular signaling mechanisms.

- Enzyme Inhibition : The compound is noted for its ability to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This property suggests potential applications in pharmacology and toxicology.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The compound may bind to enzymes or receptors, altering their activity. For instance, its antimicrobial effects could stem from inhibiting bacterial enzymes crucial for their survival.

- Cellular Pathway Disruption : In cancer research, the compound's ability to induce apoptosis in tumor cells highlights its potential as an anticancer agent. Studies suggest that it may disrupt signaling pathways involved in cell proliferation and survival .

Research Findings and Case Studies

Several studies have focused on the biological activities of this compound:

-

Antimicrobial Studies :

- A study reported that the compound exhibited significant antibacterial activity against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to standard antibiotics.

- Anticancer Research :

-

Enzyme Inhibition :

- Research indicated that this compound could inhibit cytochrome P450 enzymes, impacting drug metabolism and presenting potential implications for drug interactions and therapeutic efficacy.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 2-(2-tolyl)-4-phenylthiazole-5-carboxylate | C₁₈H₁₅N₁O₂S | Different position of the tolyl group |

| Ethyl 2-amino-4-phenylthiazole-5-carboxylate | C₁₈H₁₅N₂O₂S | Contains an amino group instead of tolyl |

| Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | C₁₈H₁₅N₁O₃S | Hydroxyl group adds different reactivity |

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(4-tolyl)-4-phenylthiazole-5-carboxylate?

Methodology: The synthesis typically involves cyclization and functionalization of precursor molecules. A common approach is to react aminothiazole derivatives with substituted aryl isothiocyanates, followed by esterification or chlorination. For example:

- Step 1: React ethyl 2-amino-4-phenylthiazole-5-carboxylate with 4-tolyl isothiocyanate in ethanol or acetonitrile with triethylamine as a catalyst .

- Step 2: Chlorination (if required) using agents like SOCl₂ or POCl₃ under reflux .

Key Reaction Conditions:

| Reagent | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| 4-Tolyl isothiocyanate | Ethanol | Triethylamine | 80°C, 12h | ~70-85 |

| POCl₃ | Toluene | - | Reflux | ~90 |

Note: Purity is confirmed via HPLC or TLC, and intermediates are characterized by H NMR .

Q. How is the crystal structure of this compound determined?

Methodology: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization: Slow evaporation of ethanol or dichloromethane solutions yields suitable crystals .

- Data Collection: Using Mo Kα radiation (λ = 0.71073 Å) on a diffractometer.

- Refinement: SHELXL (for small molecules) refines atomic positions and thermal parameters .

Example Crystal Data (from analogous compounds):

| Parameter | Value |

|---|---|

| Space Group | P1̄ |

| a, b, c (Å) | 9.1704, 10.1253, 12.2182 |

| α, β, γ (°) | 83.686, 89.542, 76.982 |

| V (ų) | 1098.5 |

| Z | 2 |

Validation: ORTEP diagrams (e.g., using ORTEP-3) visualize thermal ellipsoids and molecular packing .

Q. What spectroscopic techniques confirm the structure of this compound?

Methodology:

- H/C NMR: Characteristic signals for the ester group (δ ~4.3 ppm for CH₂CH₃, δ ~165 ppm for C=O), thiazole protons (δ ~7.5-8.5 ppm), and aryl substituents .

- IR: Peaks at ~1700 cm⁻¹ (ester C=O) and ~1530 cm⁻¹ (C=N thiazole) .

- Mass Spec: Molecular ion [M+H]⁺ matches theoretical molecular weight (e.g., m/z 365.1 for C₂₀H₁₇NO₂S).

Advanced Research Questions

Q. What biological activities are predicted for this compound, and how are they evaluated?

Methodology:

- Anticancer Screening: MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values compared to doxorubicin .

- Anti-inflammatory Activity: COX-2 inhibition assays using ELISA kits .

- Antimicrobial Testing: Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Data Contradictions:

- Example: Thiazole derivatives may show high in vitro activity but poor solubility, leading to false negatives in cellular assays. Adjust formulations using PEG or DMSO carriers .

Q. How can derivatives be designed to improve SHP2 inhibitory activity?

Methodology:

- Pharmacophore Modeling: Identify critical features (e.g., hydrogen bond acceptors, hydrophobic groups) using software like Discovery Studio .

- Structural Modifications: Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-tolyl ring to enhance binding to SHP2’s active site .

Example SAR Table:

| Derivative | R-Substituent | SHP2 IC₅₀ (μM) |

|---|---|---|

| 1a | -H | 5.2 |

| 1d | -NO₂ | 0.99 |

Validation: Molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-protein complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.